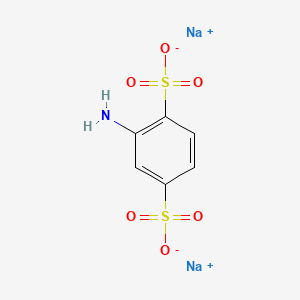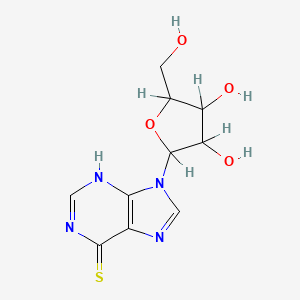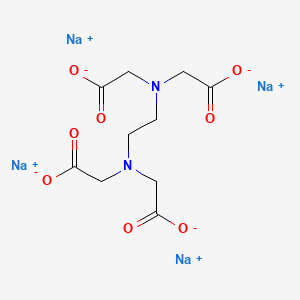
Sorbitan monolaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan monolaurate is a non-ionic surfactant and emulsifier derived from the esterification of sorbitol and lauric acid. It is commonly used in various industries, including food, pharmaceuticals, and cosmetics, due to its ability to stabilize emulsions and enhance the solubility of active ingredients .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan monolaurate is synthesized through the esterification of sorbitol with lauric acid. The reaction typically involves heating sorbitol and lauric acid in the presence of a catalyst, such as sulfuric acid, at elevated temperatures (around 150°C) under vacuum conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves a similar esterification process but on a larger scale. The reaction is carried out in a vacuum reaction kettle, where oleic acid, sorbitol, and a composite catalyst are added sequentially. The mixture is heated to around 165°C and reacted for 8.5-9 hours, with continuous monitoring and adjustments to ensure product quality .
Chemical Reactions Analysis
Types of Reactions: Sorbitan monolaurate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo electrochemical oxidation under high-voltage environments, leading to the formation of triketone and 1,3-diketone with a hydroxyl group positioned at the 2 position .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .
Major Products Formed: The major products formed from the oxidation of this compound include triketone and 1,3-diketone. These products are analyzed using techniques like X-ray photoelectron spectroscopy and nuclear magnetic resonance spectroscopy to confirm their structures .
Scientific Research Applications
Sorbitan monolaurate has a wide range of applications in scientific research:
Mechanism of Action
Sorbitan monolaurate acts as a surfactant by reducing the surface tension of liquids, allowing for the formation of stable emulsions. In cosmetic products, it helps break down oils and dirt on the skin and hair, facilitating their removal. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .
Comparison with Similar Compounds
Polysorbate 20:
Sorbitan monooleate: Another sorbitan ester, synthesized by the esterification of sorbitol with oleic acid, used as an emulsifier in various applications.
Uniqueness: Sorbitan monolaurate is unique due to its specific fatty acid composition (lauric acid) and its ability to form stable emulsions in a wide range of applications. Its non-ionic nature makes it compatible with various formulations, and its effectiveness as a surfactant and emulsifier sets it apart from other similar compounds .
Properties
CAS No. |
8028-02-2 |
|---|---|
Molecular Formula |
C18H34O6 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate |
InChI |
InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1 |
InChI Key |
LWZFANDGMFTDAV-BURFUSLBSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
physical_description |
Liquid Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















